2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide
Description
The compound 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3,5-dimethylpiperidine moiety and an N-(4-fluorophenyl)acetamide side chain. The 3,5-dimethylpiperidine group may enhance metabolic stability, while the 4-fluorophenyl acetamide could improve target binding affinity due to fluorine’s electronegativity and lipophilicity .
Properties
IUPAC Name |
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-13-9-14(2)11-25(10-13)18-19-24-27(20(29)26(19)8-7-22-18)12-17(28)23-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLDPNVXDMZROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Construction of the Triazolopyrazine Core: This step involves the formation of the triazolopyrazine core through a series of condensation and cyclization reactions.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide group to the triazolopyrazine core, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
Key structural analogs (Table 1) highlight variations in substituents that influence physicochemical and pharmacological properties:
Table 1: Structural Comparison of Target Compound and Analogs
- Target vs. The 3-(methylthio)phenyl group in Analog 1 may increase metabolic susceptibility due to sulfur oxidation .
- Target vs. Analog 2 : The piperazine ring in Analog 2 introduces polarity, improving aqueous solubility, while the isopropyl group may reduce membrane permeability compared to the target’s fluorophenyl group .
Chirality Considerations
The target compound’s 3,5-dimethylpiperidine group introduces two chiral centers. Enantiomers could exhibit divergent biological activities, as seen in pharmaceuticals like fluoxetine, where the S-enantiomer is significantly more toxic . If synthesized as a racemate, the target compound’s efficacy or toxicity profile may differ from analogs with resolved stereochemistry.
Environmental Persistence and Disposal
Pharmaceuticals with structural complexity, like the target compound, may persist in wastewater due to incomplete removal during treatment . Improper disposal, as noted in Kuwait and the U.S., could exacerbate environmental release .
Hypothetical Pharmacokinetic and Environmental Profiles
Table 2: Predicted Properties of Target and Analogs
- Racemic synthesis necessitates enantioselective toxicity studies .
- Analog 2 : Lower LogP and higher solubility align with piperazine’s polarity, favoring renal excretion and reduced persistence .
Biological Activity
The compound 2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule classified within the triazolopyrazine derivatives. Its unique structure consists of a triazole and pyrazine ring system, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
- Molecular Formula : C₁₇H₃₁N₅O₂
- Molecular Weight : 317.47 g/mol
The structure includes a piperidine ring and an acetamide moiety that contribute to its potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole and pyrazine rings facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. This interaction can result in various biological effects depending on the specific target and pathway involved.
Pharmacological Properties
Research indicates that the compound exhibits significant biological activities, including:
- Antitumor Activity : Preclinical studies have shown that derivatives of triazolopyrazine compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- CNS Activity : The presence of the piperidine moiety suggests potential neuroactive properties, which could be beneficial in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
- In Vitro Studies : A study demonstrated that related triazolopyrazine derivatives exhibited potent inhibition against various cancer cell lines, with IC50 values in the low nanomolar range .
- In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size and enhance survival rates in treated subjects compared to controls.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could inhibit key enzymes involved in tumor metabolism and proliferation .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
